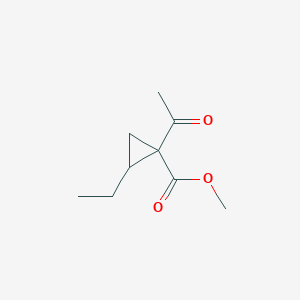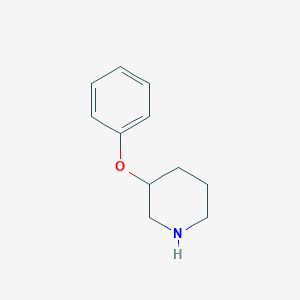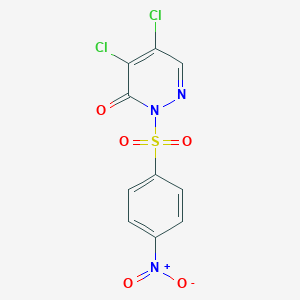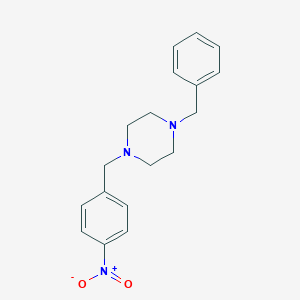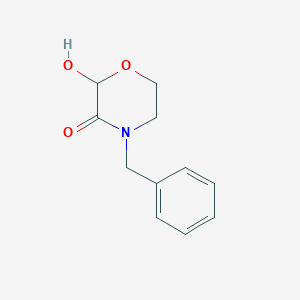
4-Benzyl-2-hydroxymorpholin-3-one
Übersicht
Beschreibung
4-Benzyl-2-hydroxymorpholin-3-one: is an organic compound with the molecular formula C11H13NO3 . It is a derivative of morpholine, characterized by the presence of a benzyl group at the fourth position and a hydroxyl group at the second position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-hydroxymorpholin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of NK1 receptor antagonists, such as aprepitant, which are used as antiemetic drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules.
Biological Studies: It is used in studies related to its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 4-Benzyl-2-hydroxymorpholin-3-one is the NK1 receptor . This receptor is a G-protein coupled receptor in the tachykinin family of neuropeptides, which plays a crucial role in the transmission of pain signals in the central and peripheral nervous system .
Mode of Action
This compound interacts with the NK1 receptor as an antagonist . This means it binds to the receptor and blocks its activation by the natural ligand, Substance P . This prevents the transmission of pain signals, leading to an analgesic effect .
Biochemical Pathways
The action of this compound on the NK1 receptor affects the pain signaling pathway . By blocking the activation of the NK1 receptor, it inhibits the release of intracellular calcium ions, which are necessary for the transmission of pain signals . This results in a decrease in the perception of pain .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pain signal transmission . This results in an analgesic effect, reducing the perception of pain .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .
Zukünftige Richtungen
As an intermediate in the synthesis of Aprepitant, 4-Benzyl-2-hydroxymorpholin-3-one plays a crucial role in the production of this important drug . Aprepitant is the first neurokinin-1 (NK-1) receptor blocker and is mainly used for treating nausea and vomiting caused by chemotherapy . The sales of Aprepitant have rapidly increased year by year, and it will become the focus of clinical application of chemotherapy antiemetic drugs in the future .
Biochemische Analyse
Biochemical Properties
4-Benzyl-2-hydroxymorpholin-3-one plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of NK1 receptor antagonists . It interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it is involved in the crystallization-induced diastereoselective transformation, which is a crucial step in the synthesis of aprepitant . The nature of these interactions is primarily based on the compound’s ability to form stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with specific receptors and enzymes . For example, as an intermediate in the synthesis of NK1 receptor antagonists, it indirectly influences the NK1 receptor-mediated signaling pathways, which are involved in the regulation of nausea and vomiting . This compound’s impact on gene expression and cellular metabolism is primarily through its role in the synthesis of active pharmaceutical ingredients that modulate these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules during its synthesis and subsequent biochemical reactions. It acts as a key intermediate in the synthesis of NK1 receptor antagonists by forming stable intermediates that facilitate the desired chemical transformations . This compound’s mechanism of action includes binding interactions with enzymes and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable when stored in a sealed, dry environment at room temperature . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound maintains its stability and efficacy over extended periods, making it a reliable intermediate for pharmaceutical synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound is effective in facilitating the synthesis of NK1 receptor antagonists without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential skin and eye irritation . These threshold effects highlight the importance of dosage optimization in the use of this compound in pharmaceutical synthesis.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of NK1 receptor antagonists . It interacts with various enzymes and cofactors during its metabolic processes, facilitating the formation of stable intermediates that are crucial for the desired chemical transformations . The compound’s effects on metabolic flux and metabolite levels are primarily through its role in the synthesis of active pharmaceutical ingredients.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s transport and distribution properties are crucial for its efficacy as an intermediate in pharmaceutical synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating the synthesis of NK1 receptor antagonists and other pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-hydroxymorpholin-3-one typically involves the reaction of glyoxylic acid with N-benzylethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of benzaldehyde, ethanolamine, alkali, methanol, and a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-2-hydroxymorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
- 4-Benzylmorpholin-3-one
- (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
- Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
Comparison: 4-Benzyl-2-hydroxymorpholin-3-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-benzyl-2-hydroxymorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGSEMPCDRYWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433133 | |
| Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287930-73-8 | |
| Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW732HYZ43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


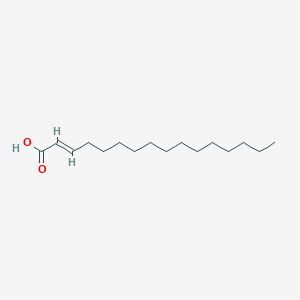
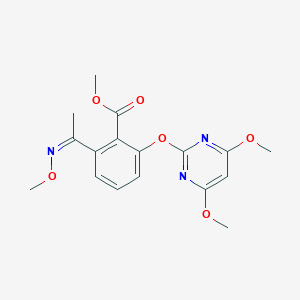
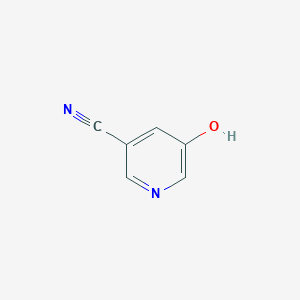
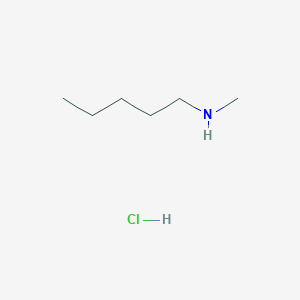
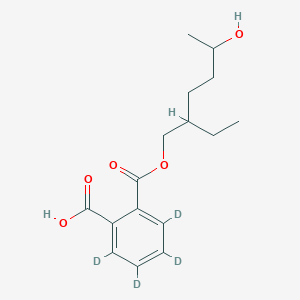
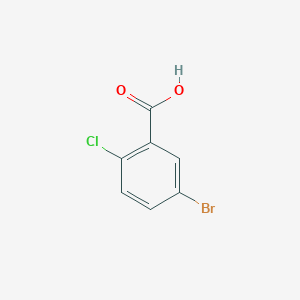
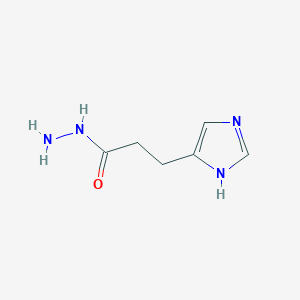
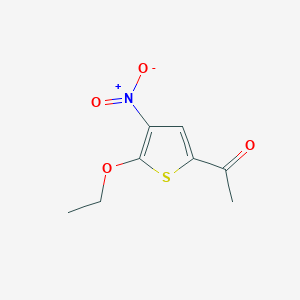
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

